molecular formula C12H14Br4O2 B11964377 1,2,4,5-Tetrabromo-3,6-diisopropoxy-benzene

1,2,4,5-Tetrabromo-3,6-diisopropoxy-benzene

Cat. No.: B11964377
M. Wt: 509.85 g/mol
InChI Key: FXHHAIBGVFFHSL-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrabromo-3,6-diisopropoxy-benzene is an organic compound with the molecular formula C12H14Br4O2 and a molecular weight of 509.86 g/mol . This compound is characterized by the presence of four bromine atoms and two isopropoxy groups attached to a benzene ring. It is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,2,4,5-Tetrabromo-3,6-diisopropoxy-benzene typically involves the bromination of 3,6-diisopropoxy-benzene. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced into the benzene ring at the 1, 2, 4, and 5 positions.

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1,2,4,5-Tetrabromo-3,6-diisopropoxy-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products. Reduction reactions can also be performed to remove the bromine atoms and replace them with hydrogen or other groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds. These reactions typically require palladium catalysts and suitable ligands.

Scientific Research Applications

1,2,4,5-Tetrabromo-3,6-diisopropoxy-benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its bromine atoms can serve as halogen bonding sites, which are important in biological systems.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals. Its brominated structure provides flame retardant properties, making it useful in the manufacture of fire-resistant materials.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrabromo-3,6-diisopropoxy-benzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine atoms in the compound can form halogen bonds with electron-rich sites on proteins or other biomolecules, leading to changes in their structure and function . These interactions can affect enzyme activity, protein-protein interactions, and other biological processes.

Comparison with Similar Compounds

1,2,4,5-Tetrabromo-3,6-diisopropoxy-benzene can be compared with other brominated benzene derivatives, such as:

Each of these compounds has unique properties that make them suitable for different applications in research and industry.

Properties

Molecular Formula

C12H14Br4O2

Molecular Weight

509.85 g/mol

IUPAC Name

1,2,4,5-tetrabromo-3,6-di(propan-2-yloxy)benzene

InChI

InChI=1S/C12H14Br4O2/c1-5(2)17-11-7(13)9(15)12(18-6(3)4)10(16)8(11)14/h5-6H,1-4H3

InChI Key

FXHHAIBGVFFHSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C(=C1Br)Br)OC(C)C)Br)Br

Origin of Product

United States

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